molecular formula C9H20O B012019 3-Ethyl-4-heptanol CAS No. 19780-42-8

3-Ethyl-4-heptanol

Cat. No. B012019
CAS RN: 19780-42-8
M. Wt: 144.25 g/mol
InChI Key: TVEJPDXJKNOLDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-heptanol includes a chain of carbon atoms with an alcohol (-OH) functional group . The presence of this functional group is what classifies it as an alcohol. The structure also includes an ethyl group (C2H5) attached to the fourth carbon atom in the chain .

Scientific Research Applications

  • Environmental Science and Metabolism : 4-Heptanone, a closely related compound, is a beta-oxidation product of 2-ethylhexanoic acid from plasticizers. This compound is significant in the study of the metabolism of branched-chain drugs and environmental pollutants (Walker & Mills, 2001).

  • Chemical Synthesis and Pharmaceutical Applications : Chelating alcohols like di(ethylene glycol) can significantly accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol. This is a promising strategy for efficient synthesis in pharmaceutical applications (Dahlén & Hilmersson, 2001).

  • Pheromone Research : The stereospecific synthesis of (+)-(3R, 4R)-4-Methyl-3-heptanol, an enantiomer of a pheromone of the Smaller European Elm Bark Beetle, is an important development in entomology and pest control (Fráter, 1979).

  • Food Industry : 3-Heptanol is used in the synthesis of edible flavors and has been successfully applied in commercial banana essence (Sun Baoguo, 2010).

  • Physical Chemistry : Studies have explored the dynamics of neat 4-methyl-3-heptanol and its mixtures with other compounds, revealing insights into the behavior of these molecules in various states (Bauer et al., 2013).

  • Nanotechnology and Material Science : Carbon nano-dots have been found to alter the Debye relaxation strength in 4-methyl-3-heptanol, indicating potential applications in material science (Guo et al., 2020).

Safety And Hazards

3-Ethyl-4-heptanol is classified as a flammable liquid and vapor. It can cause serious eye irritation. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . It is advised to avoid release to the environment and to store it in a cool, well-ventilated place .

properties

IUPAC Name

3-ethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-7-9(10)8(5-2)6-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEJPDXJKNOLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885096
Record name 4-Heptanol, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-heptanol

CAS RN

19780-42-8
Record name 3-Ethyl-4-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptanol, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptanol, 3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptanol, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
APP Bressani, HM de Andrade, DR Dias… - Food Research …, 2023 - Elsevier
This work aims to analyze the protein profile and volatile compounds of coffees fermented with the indigenous microbiota and with the co-inoculation of three yeasts (Saccharomyces …
Number of citations: 0 www.sciencedirect.com
P Satora, M Cioch, T Tarko… - Journal of the Institute of …, 2016 - Wiley Online Library
The aim of this study was to evaluate possible application of killer strains Saccharomyces paradoxus CBS 3702 (K1), S. cerevisiae CBS 6505 (K2) and S. capensis CBS 7903 (K3) for …
Number of citations: 13 onlinelibrary.wiley.com
FM Kasali, J Tusiimire, JN Kadima, CU Tolo… - The Scientific World …, 2021 - hindawi.com
Background. Plant-derived medicines are widespread and continue to increase in traditional and modern medicine, especially in developing countries. Physalis peruviana L. is among …
Number of citations: 26 www.hindawi.com
M Yilmaztekin - The Scientific World Journal, 2014 - hindawi.com
Volatile components in cape gooseberry fruit at ripe stage were collected using headspace-solid phase microextraction, and analyzed by gas chromatography-mass spectrometry. …
Number of citations: 24 www.hindawi.com

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